3-(2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-hydroxyethyl)benzonitrile
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Description
3-(2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-hydroxyethyl)benzonitrile is a useful research compound. Its molecular formula is C17H16N6O2 and its molecular weight is 336.355. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with pyrazole and triazole moieties have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Compounds with similar structures have been known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, or disruption of cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to changes in cellular functions and physiological responses .
Pharmacokinetics
Similar compounds have been known to exhibit various pharmacokinetic properties, influencing their bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been known to induce various molecular and cellular changes, leading to therapeutic effects or toxicities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability, its interaction with its targets, and its overall therapeutic efficacy .
Properties
IUPAC Name |
3-[2-[4-(3,5-dimethylpyrazole-1-carbonyl)triazol-1-yl]-1-hydroxyethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c1-11-6-12(2)23(20-11)17(25)15-9-22(21-19-15)10-16(24)14-5-3-4-13(7-14)8-18/h3-7,9,16,24H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMOYECUGWDCDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CN(N=N2)CC(C3=CC=CC(=C3)C#N)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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